molecular formula C9H7BrFNO B1411196 N-(3-bromo-4-fluorophenyl)acrylamide CAS No. 1567043-72-4

N-(3-bromo-4-fluorophenyl)acrylamide

Cat. No. B1411196
M. Wt: 244.06 g/mol
InChI Key: VQLWZSGYXVKVFL-UHFFFAOYSA-N
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Description

“N-(3-bromo-4-fluorophenyl)acrylamide” is a chemical compound with the molecular formula C9H7BrFNO . It has a molecular weight of 244.06 g/mol.


Molecular Structure Analysis

The molecular structure of “N-(3-bromo-4-fluorophenyl)acrylamide” can be analyzed using various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . Additionally, X-ray diffraction can be used to analyze the single crystal of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-bromo-4-fluorophenyl)acrylamide” can be analyzed using Density Functional Theory (DFT) calculations . These calculations can provide insights into the molecule’s electrostatic potential, frontier molecular orbital, and vibrational frequencies .

Scientific Research Applications

  • Antibacterial Research

    • Results : Density functional theory (DFT) calculations align with X-ray diffraction results, providing insights into its physical and chemical properties .
  • Anti-Diabetic Compound

    • Summary : N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM) is a catecholic amide with halogen moieties. It exhibits anti-diabetic effects, reducing blood sugar levels significantly in diabetic rats .
  • Chemical Stability Studies

    • Results : The compound exhibits nucleophilic reactivity and high chemical stability .
  • Molecular Structure Analysis

    • Results : DFT-optimized structure matches the XRD-determined structure .
  • Physicochemical Properties Investigation

    • Results : Insights into the compound’s behavior and properties .
  • Chemical Synthesis Optimization

    • Results : Successful synthesis of the compound for further research .

Future Directions

The future directions of “N-(3-bromo-4-fluorophenyl)acrylamide” research could involve further exploration of its potential biological activities. Similar compounds have shown promise in the treatment of secondary infections which are common for diabetic individuals .

properties

IUPAC Name

N-(3-bromo-4-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c1-2-9(13)12-6-3-4-8(11)7(10)5-6/h2-5H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLWZSGYXVKVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-4-fluorophenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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